N-(3-Amino-4-ethoxyphenyl)acetamide
Overview
Description
N-(3-Amino-4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H14N2O2. It is known for its applications as an intermediate in the synthesis of azo dyes. The compound has a melting point of 132-134°C and a boiling point of 411.52°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Amino-4-ethoxyphenyl)acetamide can be synthesized through the acetylation of 3-amino-4-ethoxyaniline. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Amino-4-ethoxyphenyl)acetamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. The ethoxy group also contributes to its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-Amino-4-ethoxyacetanilide: Another compound with similar functional groups but different structural arrangement.
Uniqueness
N-(3-Amino-4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its applications as an intermediate in dye synthesis and potential biological activities make it a valuable compound in various fields .
Properties
IUPAC Name |
N-(3-amino-4-ethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10-5-4-8(6-9(10)11)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFAVHDQCHWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Record name | 3-AMINO-4-ETHOXYACETANILIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19771 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020053 | |
Record name | 3-Amino-4-ethoxyacetanilide | |
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Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-amino-4-ethoxyacetanilide is a brown powder. (NTP, 1992), Brown solid; [CAMEO] | |
Record name | 3-AMINO-4-ETHOXYACETANILIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19771 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |
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Flash Point |
40 °C | |
Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 3-AMINO-4-ETHOXYACETANILIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19771 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
17026-81-2 | |
Record name | 3-AMINO-4-ETHOXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19771 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |
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Record name | N-(3-Amino-4-ethoxyphenyl)acetamide | |
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Record name | Acetamide, N-(3-amino-4-ethoxyphenyl)- | |
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Record name | 3-Amino-4-ethoxyacetanilide | |
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Record name | N-(3-amino-4-ethoxyphenyl)acetamide | |
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Record name | N-(3-AMINO-4-ETHOXYPHENYL)ACETAMIDE | |
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Record name | N-(3-AMINO-4-ETHOXYPHENYL)ACETAMIDE | |
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Melting Point |
257 to 261 °F (NTP, 1992) | |
Record name | 3-AMINO-4-ETHOXYACETANILIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19771 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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